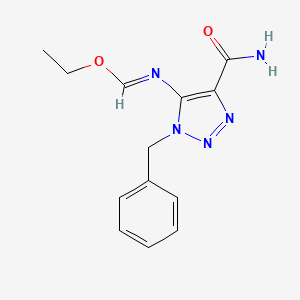

ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate

描述

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyl group, a carbamoyl group, and an imidoformate moiety attached to the triazole ring

准备方法

The synthesis of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

Carbamoylation: The carbamoyl group can be introduced by reacting the triazole derivative with an isocyanate, such as phenyl isocyanate, under appropriate conditions.

Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反应分析

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups can be replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and bases (e.g., triethylamine, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity :

- Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate may exhibit activity against various pathogens due to the presence of the triazole ring, which is a common feature in antifungal agents.

-

Anti-inflammatory Effects :

- Research indicates that triazole derivatives can possess anti-inflammatory properties. The incorporation of the carbamoyl group in the structure may enhance these effects, making it a candidate for developing new anti-inflammatory drugs.

-

Cancer Treatment :

- Triazole derivatives are also being investigated for their potential in oncology. They can interfere with cancer cell proliferation and may be used as part of combination therapies to enhance efficacy against resistant cancer types.

Agricultural Applications

-

Herbicidal Activity :

- This compound has been identified as having herbicidal properties. Its structural similarity to other known herbicides allows it to inhibit specific plant growth pathways effectively.

-

Pesticide Development :

- The compound's potential as an active ingredient in pesticide formulations could provide a new avenue for crop protection strategies that minimize environmental impact while maintaining efficacy against pests.

Case Studies and Research Findings

作用机制

The mechanism of action of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of the compound to these enzymes can lead to the inhibition of their catalytic activity, resulting in altered metabolic pathways.

相似化合物的比较

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can be compared with other similar triazole derivatives, such as:

1-Benzyl-4-carbamoyl-1H-1,2,3-triazole: This compound lacks the ethyl ester group and imidoformate moiety, making it less versatile in certain chemical reactions.

Ethyl (1-benzyl-1H-1,2,3-triazol-4-yl)carbamate: This compound has a different substitution pattern on the triazole ring, which may result in different chemical and biological properties.

1-Benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group instead of a carbamoyl group can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.

生物活性

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including antimicrobial properties, herbicidal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₂ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 1232824-04-2 |

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds within this class can effectively inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Effects : this compound has demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli. These findings align with those of other triazole derivatives that have been reported to possess similar antibacterial properties .

- Antifungal Properties : The compound has also shown efficacy against fungal pathogens, which is crucial for agricultural applications where fungal infections can severely affect crop yields.

Herbicidal Activity

The herbicidal potential of this compound has been explored in various studies. Triazole derivatives are often utilized in agricultural chemistry due to their ability to inhibit specific enzymes in plants:

- Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of biosynthetic pathways critical for plant growth. This includes interference with the synthesis of nucleic acids and proteins .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in both antimicrobial and herbicidal applications:

- Case Study on Antimicrobial Efficacy :

- Agricultural Application :

- Research on herbicidal compositions containing triazole derivatives showed effective control over weed species in controlled environments. The application rates and efficacy varied based on environmental conditions and specific plant species targeted.

属性

IUPAC Name |

ethyl (1E)-N-(3-benzyl-5-carbamoyltriazol-4-yl)methanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-2-20-9-15-13-11(12(14)19)16-17-18(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULKJSVYEPDLEU-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。